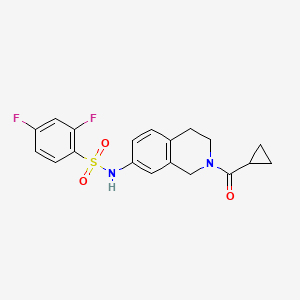

![molecular formula C21H23ClN4O3S B6501554 N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide CAS No. 941925-89-9](/img/structure/B6501554.png)

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . It has been synthesized and characterized as a potential poly ADP-ribose polymerases (PARP)-1 inhibitor .

Synthesis Analysis

The compound has been synthesized as part of a series of derivatives designed to improve the structure-activity relationships about the substituents in the hydrophobic pocket . The synthesis process involves the design and successful characterization of these derivatives .Molecular Structure Analysis

The molecular structure of the compound is related to its function as a PARP-1 inhibitor . The structure-activity relationship of the substituents in the hydrophobic pocket is a key aspect of its molecular structure .Chemical Reactions Analysis

The compound has been evaluated for its PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method . The results indicated that it showed better PARP-1 inhibitory activity compared with other heterocyclic compounds .作用機序

Target of Action

The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its activity . The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death . This makes the compound a potential therapeutic agent for the treatment of cancer .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP-1, the compound prevents the repair of DNA damage in these cells, leading to their death .

生化学分析

Biochemical Properties

In biochemical reactions, N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of PARP-1 . The nature of these interactions involves the formation of hydrogen bonds, which are essential for PARP-1 inhibition activities .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been evaluated for its inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) . The compound influences cell function by inhibiting PARP-1, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of hydrogen bonds was essential for PARP-1 inhibition activities .

特性

IUPAC Name |

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBLFODSDCIMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501481.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B6501488.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)

![3-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6501508.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6501527.png)

![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)

![1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2-methoxybenzenesulfonyl)piperazine](/img/structure/B6501557.png)

![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6501575.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B6501582.png)